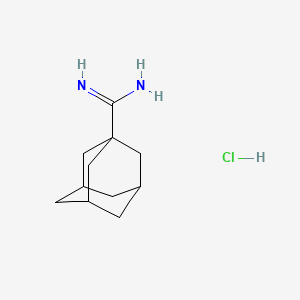

Adamantane-1-carboxamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

adamantane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.ClH/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNFQKIOKKMCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369407 | |

| Record name | Adamantane-1-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50417-14-6 | |

| Record name | Adamantane-1-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1-carboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Adamantane-1-carboxamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1-carboxamidine hydrochloride is a rigid, cage-like hydrocarbon structure featuring a carboxamidine functional group, making it a molecule of significant interest in medicinal chemistry and materials science.[1] Its unique three-dimensional structure and lipophilic nature have positioned it as a valuable scaffold in the design of therapeutic agents, particularly in the realm of antiviral and neuroprotective drugs.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated characterization data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The adamantane moiety, with its diamondoid structure, offers a unique combination of steric bulk, high symmetry, and lipophilicity.[2] These characteristics can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates by improving membrane permeability and metabolic stability.[2][4] The incorporation of a carboxamidine group introduces a basic and highly polar functional group capable of forming strong interactions with biological targets. Adamantane derivatives have shown promise as antiviral agents, with some acting as inhibitors of viral ion channels, such as the M2 proton channel of the influenza A virus.[5][6] Furthermore, adamantane-based compounds have been investigated for their neuroprotective effects, often through the modulation of ion channels and receptor signaling pathways in the central nervous system.[2][7]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with an adamantane derivative. A common and effective route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by treatment with ammonia.

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from adamantane-1-carbonitrile.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl adamantane-1-carboximidate hydrochloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with adamantane-1-carbonitrile (1.0 eq) and anhydrous ethanol (5.0 eq).

-

HCl Gas Introduction: The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: The reaction mixture is then concentrated under reduced pressure to yield the crude ethyl adamantane-1-carboximidate hydrochloride as a white solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: The crude ethyl adamantane-1-carboximidate hydrochloride from the previous step is dissolved in a saturated solution of ammonia in anhydrous ethanol.

-

Reaction Conditions: The mixture is stirred at room temperature in a sealed vessel. The progress of the reaction is monitored by TLC.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether and filtered to afford this compound as a white crystalline solid. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Characterization

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₉ClN₂ |

| Molecular Weight | 214.73 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 50417-14-6 |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) |

| ~9.0-10.0 (br s, 2H, -NH₂) | ~165-170 (C=N) |

| ~8.5-9.5 (br s, 2H, -NH₂) | ~40-45 (Quaternary C of Adamantane) |

| ~2.1-2.3 (m, 9H, Adamantane CH) | ~35-40 (Adamantane CH) |

| ~1.7-1.9 (m, 6H, Adamantane CH₂) | ~28-33 (Adamantane CH₂) |

3.2.2. Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amidinium) | 3400-3100 (broad) |

| C-H stretch (adamantane) | 2950-2850 |

| C=N stretch (amidinium) | 1680-1650 |

| N-H bend | 1650-1580 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis is expected to show a molecular ion peak corresponding to the free base (adamantane-1-carboxamidine) after the loss of HCl.

| Technique | Expected m/z | Assignment |

| ESI-MS | 179.1597 | [M+H]⁺ of free base (C₁₁H₁₉N₂) |

Biological Activity and Mechanism of Action

Adamantane derivatives are known to exhibit a range of biological activities, with antiviral and neurological applications being the most prominent.

Antiviral Activity

The antiviral mechanism of many adamantane derivatives, such as amantadine, involves the blockage of viral ion channels.[5] In the case of influenza A, amantadine targets the M2 proton channel, which is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the influx of protons into the virion is inhibited, preventing the release of the viral genome into the cytoplasm and thus halting replication.

Caption: Mechanism of action of adamantane derivatives as M2 channel blockers.

Recent studies have also suggested that adamantane derivatives may possess activity against other viruses, including SARS-CoV-2.[1] The proposed mechanisms include the modulation of endosomal pH and interference with viral entry and replication pathways.

Neurological Activity

In the central nervous system, adamantane derivatives like memantine act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By modulating the activity of this ion channel, they can regulate glutamatergic neurotransmission, which is implicated in various neurological disorders.

Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutic agents. This guide has outlined a feasible synthetic route and provided an expected characterization profile for this compound. Further research into its specific biological targets and mechanisms of action will be crucial for realizing its full therapeutic potential. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

References

- 1. Buy this compound | 50417-14-6 [smolecule.com]

- 2. connectsci.au [connectsci.au]

- 3. jchr.org [jchr.org]

- 4. An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amantadine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Adamantane-1-carboxamidine Hydrochloride: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-1-carboxamidine hydrochloride is a synthetic small molecule featuring a rigid adamantane cage structure coupled with a polar carboxamidine functional group. The adamantane moiety, a stable, lipophilic, three-dimensional hydrocarbon, has been a cornerstone in medicinal chemistry, contributing to the development of drugs for a range of diseases, including viral infections and neurological disorders.[1][2] The carboxamidine group, a strong base that is protonated at physiological pH, is a known pharmacophore that can participate in crucial binding interactions with biological targets. This technical guide consolidates the current understanding of the potential mechanisms of action of this compound, drawing insights from studies on closely related adamantane derivatives. While direct research on this compound is limited, the activities of its analogues suggest several plausible molecular pathways and targets that warrant investigation.

Potential Molecular Targets and Mechanisms of Action

Based on the pharmacological profiles of structurally similar compounds, this compound may exert its biological effects through one or more of the following mechanisms:

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Adamantane carboxamide derivatives have been identified as potent and selective inhibitors of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[3][4][5] Overactivity of 11β-HSD1 is implicated in metabolic syndrome, obesity, and type 2 diabetes. The adamantane cage of these inhibitors typically occupies a hydrophobic pocket in the enzyme's active site.

Quantitative Data for Adamantyl Carboxamide Derivatives as 11β-HSD1 Inhibitors

| Compound | Structure | Target | IC50 (nM) | Cell Line |

| Compound 3 | N-Methyl-N-((thiophen-2-yl)methyl)adamantane-1-carboxamide | Human 11β-HSD1 | 229 | HEK-293 |

| Compound 5 | N-((Thiophen-2-yl)methyl)adamantane-1-carboxamide | Human 11β-HSD1 | 403 | HEK-293 |

| Compound 7j | (E)-4-(1-((3-fluoro-N,4-dimethylphenyl)sulfonamido)cyclopropane-1-carboxamido)adamantane-1-carboxamide | Human 11β-HSD1 | 8 | Not Specified |

| Compound 7k | Not Specified | Human 11β-HSD1 | 10.5 | Not Specified |

Signaling Pathway: 11β-HSD1 Inhibition

Caption: Potential inhibition of 11β-HSD1 by this compound.

Cannabinoid Receptor (CB1 & CB2) Agonism

Certain N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide derivatives, such as SDB-001 and APICA, are potent agonists of the cannabinoid receptors CB1 and CB2.[6][7][8] These G protein-coupled receptors are key components of the endocannabinoid system and are involved in regulating a wide array of physiological processes, including pain, mood, and appetite. The adamantyl group in these synthetic cannabinoids is thought to enhance binding affinity and potency.

Quantitative Data for Adamantane-Derived Cannabinoid Receptor Agonists

| Compound | Target | EC50 (nM) | Assay |

| SDB-001 | Rat CB1 | 19 | FLIPR Membrane Potential Assay |

| SDB-001 | Human CB2 | 49 | FLIPR Membrane Potential Assay |

| AB-001 | Rat CB1 | 43 | FLIPR Membrane Potential Assay |

| AB-001 | Human CB2 | 216 | FLIPR Membrane Potential Assay |

Signaling Pathway: Cannabinoid Receptor (CB1) Agonism

Caption: Potential agonism of the CB1 receptor by this compound.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, have a history as antiviral agents against influenza A by targeting the M2 proton channel.[9] More recently, adamantane-based compounds have been investigated for their potential against SARS-CoV-2. The proposed mechanisms include inhibition of the viral envelope (E) protein ion channel or interference with host cell proteases, such as Cathepsin L, which are necessary for viral entry.[8][10]

Quantitative Data for Aminoadamantane Derivatives Against SARS-CoV-2

| Compound | Target Virus | IC50 (µM) | Cell Line |

| Aminoadamantane | SARS-CoV-2 | 39.71 | Vero CCL-81 |

| Derivative 3F4 | SARS-CoV-2 | 0.32 | Vero CCL-81 |

| Derivative 3F5 | SARS-CoV-2 | 0.44 | Vero CCL-81 |

Experimental Workflow: Antiviral Cytopathic Effect (CPE) Inhibition Assay

Caption: Workflow for a typical antiviral cytopathic effect (CPE) inhibition assay.

Nitric Oxide Synthase (NOS) Inhibition

The carboxamidine functional group is present in several known inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[11][12] For instance, pyrazole-1-carboxamidine is a potent inhibitor of all three NOS isoforms (nNOS, eNOS, and iNOS).[9][13] The positively charged amidinium group mimics the guanidinium group of the natural substrate, L-arginine, allowing it to competitively bind to the active site.

Quantitative Data for Carboxamidine-Containing NOS Inhibitors

| Compound | Target | IC50 (µM) |

| 1H-Pyrazole-1-carboxamidine HCl | iNOS, eNOS, nNOS | 0.2 |

| 4-Methyl-pyrazole-1-carboxamidine HCl | iNOS | 2.4 |

| N(G)-methyl-L-arginine (NMA) | iNOS | 6 |

Experimental Protocols

11β-HSD1 Inhibition Assay in a Transfected Cell Line

-

Cell Line: Human embryonic kidney (HEK-293) cells stably transfected with the human HSD11B1 gene.[3]

-

Principle: The assay measures the conversion of cortisone to cortisol by the 11β-HSD1 enzyme expressed in the cells.

-

Procedure:

-

Culture the transfected HEK-293 cells in an appropriate medium.

-

Seed the cells into 96-well plates and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding cortisone and the cofactor NADPH.

-

Incubate for a defined period at 37°C.

-

Terminate the reaction and measure the amount of cortisol produced in the supernatant using a cortisol-specific ELISA kit.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

FLIPR Membrane Potential Assay for Cannabinoid Receptor Agonism

-

Cell Line: Mouse AtT20 neuroblastoma cells stably transfected with either rat CB1 or human CB2 receptors. These cells endogenously express G protein-gated inwardly rectifying K+ (GIRK) channels.[6]

-

Principle: Agonist binding to the Gi/Go-coupled CB1 or CB2 receptors activates the GIRK channels, leading to potassium efflux and membrane hyperpolarization. This change in membrane potential is detected by a voltage-sensitive fluorescent dye.

-

Procedure:

-

Plate the transfected AtT20 cells in black-walled, clear-bottom 96-well plates.

-

Load the cells with a fluorescent membrane potential-sensitive dye.

-

Acquire a baseline fluorescence reading using a Fluorometric Imaging Plate Reader (FLIPR).

-

Add varying concentrations of this compound to the wells.

-

Immediately measure the change in fluorescence over time.

-

Calculate the EC50 value from the dose-response curve of the fluorescence change.

-

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

-

Source of Enzyme: Purified recombinant NOS isoforms (iNOS, eNOS, nNOS) or stimulated RAW 264.7 macrophage cell lysate (for iNOS).

-

Principle: This assay measures the amount of nitrite, a stable breakdown product of NO, in the reaction mixture.

-

Procedure:

-

Prepare a reaction mixture containing the NOS enzyme, L-arginine (substrate), NADPH (cofactor), and other necessary cofactors (e.g., FAD, FMN, BH4, calmodulin for constitutive isoforms).

-

Add different concentrations of this compound to the reaction mixture.

-

Incubate at 37°C for a specified time to allow for NO production.

-

Stop the reaction.

-

Add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite to form a colored azo compound.

-

Measure the absorbance at ~540 nm using a plate reader.

-

Generate a standard curve with known concentrations of sodium nitrite to quantify the amount of nitrite produced.

-

Calculate the IC50 value from the dose-response inhibition curve.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, the extensive research on its structural analogues provides a strong foundation for targeted investigation. The most plausible mechanisms include the inhibition of 11β-HSD1, agonism of cannabinoid receptors, and inhibition of viral proteins or host proteases. The carboxamidine moiety also suggests a high potential for the inhibition of nitric oxide synthases. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to systematically evaluate these potential mechanisms and unlock the therapeutic promise of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Adamantyl Cannabinoids as CB1 Receptor Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of Adamantane-1-carboxamidine hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-1-carboxamidine hydrochloride is a synthetic compound featuring the characteristic rigid, polycyclic adamantane cage linked to a carboxamidine functional group. This unique structural arrangement has positioned it as a compound of interest in medicinal chemistry and biochemical research. Preliminary studies have suggested its potential as an antiviral and antitumor agent, warranting a deeper investigation into its biological activities. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action.

Antiviral Activity

Limited but promising research has indicated the potential of this compound as an antiviral agent. Notably, a study highlighted its activity against SARS-CoV-2, the virus responsible for COVID-19.

Quantitative Data: In Vitro Antiviral Efficacy

While specific quantitative data for this compound is not yet widely published, research on related adamantane derivatives provides a comparative context for their antiviral potential against SARS-CoV-2.

| Compound | Virus | Cell Line | IC50 (µM) | Citation |

| Amantadine | SARS-CoV-2 | Vero E6 T/A | 106 | [1] |

| Rimantadine | SARS-CoV-2 | Vero E6 T/A | 17.8 | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: SARS-CoV-2 Inhibition Assay (General)

The following is a generalized protocol for assessing the in vitro antiviral activity of compounds against SARS-CoV-2, based on common methodologies. The specific protocol for this compound may vary.

Objective: To determine the concentration at which a compound inhibits 50% of viral replication (IC50) in a cell-based assay.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR reagents, antibodies for immunostaining)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add the diluted compound to the wells.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Include control wells with no virus (cell control) and virus with no compound (virus control).

-

-

Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) to allow for viral replication.

-

Quantification of Viral Replication:

-

RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the amount of viral genetic material using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Immunostaining: Fix and permeabilize the cells, then stain for a viral protein (e.g., Nucleocapsid protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Image and quantify the number of infected cells.

-

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: Putative Antiviral Mechanism

The precise signaling pathway through which this compound may exert its antiviral effects is not yet elucidated. However, based on the known mechanisms of other adamantane derivatives against viruses like influenza, a potential target could be viral ion channels. For SARS-CoV-2, other mechanisms such as inhibition of viral entry or replication enzymes are also plausible.

Caption: Putative antiviral mechanism of this compound.

Antitumor Activity

The adamantane scaffold is present in several compounds with demonstrated antitumor properties. While specific studies on this compound are limited, the broader class of adamantane derivatives has shown cytotoxic effects against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method to assess the antitumor potential of a compound is the MTT assay, which measures cell viability.

Objective: To determine the concentration at which a compound reduces the viability of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value from the dose-response curve.

Signaling Pathway: Potential Antitumor Mechanisms

The potential signaling pathways involved in the antitumor activity of adamantane derivatives are diverse and may include the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of key enzymes involved in tumor growth and proliferation.

Caption: Potential antitumor signaling pathways affected by this compound.

Enzyme Inhibition

This compound is also utilized in biochemical research as a potential enzyme inhibitor. The carboxamidine group can participate in interactions with the active sites of various enzymes.

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

This compound

-

Buffer solution appropriate for the enzyme assay

-

96-well plates

-

Detection system to measure product formation (e.g., spectrophotometer, fluorometer)

Procedure:

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include control wells with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) or IC50 value.

Conclusion and Future Directions

This compound presents itself as a promising scaffold for the development of novel therapeutic agents. The preliminary indications of its antiviral and potential antitumor activities underscore the need for further in-depth research. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC50 and EC50 values of this compound against a broader range of viruses and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models.

The generation of robust and detailed datasets will be crucial for advancing the understanding of this compound's biological activity and for guiding its potential development as a therapeutic candidate.

References

An In-depth Technical Guide to Adamantane-1-carboxamidine Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique lipophilic and steric properties. The incorporation of the adamantane cage into various molecular scaffolds has led to the development of numerous therapeutic agents with a wide range of biological activities.[1] Adamantane-1-carboxamidine hydrochloride and its derivatives represent a promising class of compounds with demonstrated potential in antiviral, anticancer, and enzyme inhibition applications.[2][3] The carboxamidine moiety, a strong basic group, can engage in various intermolecular interactions, including hydrogen bonding and salt bridge formation, which are crucial for binding to biological targets.[2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound derivatives and their analogs, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.

Chemical Synthesis

The synthesis of this compound and its N-substituted derivatives typically involves a multi-step process commencing from adamantane-1-carboxylic acid.

General Synthesis of N-Substituted Adamantane-1-carboxamides

A common route to N-substituted adamantane-1-carboxamides involves the activation of adamantane-1-carboxylic acid to its corresponding acid chloride, followed by reaction with a primary or secondary amine.[4]

Experimental Protocol: Synthesis of N-Aryl-adamantane-1-carboxamide

-

Preparation of Adamantane-1-carbonyl chloride: To a solution of adamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (2.0 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude adamantane-1-carbonyl chloride, which is used in the next step without further purification.

-

Amide Coupling: The crude adamantane-1-carbonyl chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired aryl amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-adamantane-1-carboxamide.[4]

Synthesis of this compound

The parent this compound can be synthesized from adamantane-1-carbonitrile.

Experimental Protocol: Synthesis of this compound

-

Formation of Ethyl Adamantane-1-carboximidate: A solution of adamantane-1-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol and anhydrous diethyl ether is saturated with dry hydrogen chloride gas at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried to give ethyl adamantane-1-carboximidate hydrochloride.

-

Ammonolysis: The imidate hydrochloride is then treated with a solution of ammonia in ethanol and stirred at room temperature for 48 hours.

-

Isolation: The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to yield this compound as a white solid.

Biological Activities and Quantitative Data

Adamantane-1-carboxamidine derivatives and their analogs have been investigated for a variety of biological activities. The following tables summarize the quantitative data for selected compounds.

Antiviral Activity

The adamantane scaffold is well-known for its antiviral properties, particularly against the influenza A virus by targeting the M2 ion channel.[1] Recent studies have also explored their potential against other viruses, including SARS-CoV-2.

| Compound | Virus | Assay | IC50 (µM) | Reference |

| Amantadine | Influenza A/H3N2 | Plaque Reduction | 12.5 | [5] |

| Rimantadine | Influenza A/H3N2 | Plaque Reduction | 10.0 | [5] |

| Glycyl-rimantadine | Influenza A/H3N2 | Plaque Reduction | 7.5 | [1] |

| Amantadine | SARS-CoV-2 | ACE2-A549 cells | 136 | [6] |

| Rimantadine | SARS-CoV-2 | ACE2-A549 cells | 34 | [6] |

Anticancer Activity

Adamantane derivatives have shown promise as anticancer agents, with mechanisms often involving the induction of apoptosis and targeting specific signaling pathways.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-(4-chlorophenyl)urea (7n) | H460 (Lung) | MTT | < 20 | [7] |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-(4-fluorophenyl)urea (7s) | H460 (Lung) | MTT | < 20 | [7] |

| N-substituted 1H-indole-2-carboxamide (12) | K-562 (Leukemia) | MTT | 0.33 | [8] |

| N-substituted 1H-indole-2-carboxamide (10) | HCT-116 (Colon) | MTT | 1.01 | [8] |

Enzyme Inhibition

A significant area of research for adamantane derivatives is their activity as enzyme inhibitors, particularly for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.

| Compound | Enzyme | IC50 (nM) | Reference |

| Adamantyl carboxamide derivative (15) | Human 11β-HSD1 | 114 | [8] |

| Adamantyl carboxamide derivative (12) | Human 11β-HSD1 | 125 | [9] |

| α-sulfonamido-N-adamantanecarboxamide (7g) | Human 11β-HSD1 | 11 | [4] |

| α-sulfonamido-N-adamantanecarboxamide (7j) | Human 11β-HSD1 | 8 | [4] |

Experimental Protocols for Biological Assays

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.[5]

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 6-well plates.

-

Virus Infection: The cell monolayers are infected with a specific strain of influenza virus (e.g., A/H3N2) at a concentration calculated to produce a countable number of plaques.

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of the test compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: The cells are fixed and stained with crystal violet, and the number of plaques in each well is counted.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[5]

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[8]

Methodology:

-

Cell Seeding: Cancer cells (e.g., H460, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the adamantane derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]

In Vitro 11β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of 11β-HSD1.[4]

Methodology:

-

Enzyme Source: Microsomes from cells stably transfected with the human 11β-HSD1 gene are used as the enzyme source.

-

Reaction Mixture: The reaction is initiated by adding a substrate (e.g., cortisone) and a cofactor (NADPH) to a buffer containing the enzyme and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for a specific time.

-

Detection of Product: The amount of product formed (cortisol) is quantified using a suitable method, such as a competitive homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The IC50 value is calculated from the concentration-dependent inhibition curves using appropriate software.[4]

Signaling Pathways and Mechanisms of Action

The biological effects of adamantane-1-carboxamidine derivatives are mediated through their interaction with various cellular targets and modulation of specific signaling pathways.

Antiviral Mechanism of Action

The primary mechanism of antiviral activity for adamantane derivatives against influenza A is the blockade of the M2 proton ion channel, which is essential for viral uncoating and replication.

Caption: Antiviral mechanism of adamantane derivatives.

Anticancer Signaling Pathways

Certain adamantane derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as the orphan nuclear receptor Nur77, leading to endoplasmic reticulum (ER) stress.

Caption: Nur77-mediated apoptosis by adamantane derivatives.

Some adamantane-linked isothiourea derivatives have been found to suppress hepatocellular carcinoma growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[5]

Caption: Inhibition of TLR4-MyD88-NF-κB signaling.

Experimental and Drug Discovery Workflows

The development of novel adamantane-1-carboxamidine derivatives follows a structured workflow from synthesis to biological evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 50417-14-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vitro Profile of Adamantane-1-carboxamidine Hydrochloride and Related Derivatives: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the in vitro studies of adamantane derivatives, with a particular focus on compounds containing carboxamidine, guanidine, and other related amidine functionalities. It is important to note that specific experimental data for Adamantane-1-carboxamidine hydrochloride is limited in publicly available scientific literature. Therefore, this document synthesizes findings from structurally and functionally related adamantane compounds to provide a representative technical resource for researchers, scientists, and drug development professionals.

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged pharmacophore in medicinal chemistry. Its unique three-dimensional structure has been incorporated into numerous therapeutic agents to enhance their pharmacological properties. Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antimicrobial, and enzyme inhibitory effects. This guide focuses on the in vitro characteristics of adamantane derivatives featuring a carboxamidine moiety or related nitrogen-containing functional groups, offering insights into their potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various adamantane derivatives, providing a comparative overview of their potency.

Table 1: Antiviral Activity of Adamantane Derivatives

| Compound | Virus Strain | Assay Type | IC₅₀ (µM) | Cell Line | Reference |

| Guanidinorimantadine | Influenza A/Aichi/H3N2 | Not Specified | < 30 | Not Specified | [1] |

| Guanidinoamantadine | Influenza A/Aichi/H3N2 | Not Specified | < 30 | Not Specified | [1] |

| (R)-6-Adamantane-derivative of 1,3-oxazinan-2-one (Compound 4) | Influenza A/California/7/2009 (H1N1) | Not Specified | 8.1 | Not Specified | [2] |

| (R)-6-Adamantane-derivative of 1,3-oxazinan-2-one (Compound 4) | Influenza A/IIV-Orenburg/29-L/2016 (H1N1) | Not Specified | 7.7 | Not Specified | [2] |

| Adamantane-amino acid conjugate (Glycyl-rimantadine) | Influenza A/Hong Kong/68 (H3N2) | Crystal Violet Uptake Assay | 0.11 | MDCK | [3] |

Table 2: Antimicrobial Activity of Adamantane Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Adamantane-isothiourea derivative (7b) | Staphylococcus aureus | Not Specified | [4] |

| Adamantane-isothiourea derivative (7d) | Staphylococcus aureus | Not Specified | [4] |

| Adamantane-isothiourea derivative (7e) | Escherichia coli | Not Specified | [4] |

| Adamantane hydrazide-hydrazone (Compound 9) | Staphylococcus epidermidis ATCC 12228 | 62.5 | [5] |

| Adamantane hydrazide-hydrazone (Compound 19) | Bacillus bronchiseptica ATCC 4617 | 125-500 | [5] |

Table 3: Enzyme Inhibition by Adamantane Derivatives

| Compound | Enzyme | IC₅₀ (nM) | Assay Principle | Reference |

| Adamantyl Carboxamide Derivative (7g) | Human 11β-HSD1 | 11 | Cell-based assay in HEK-293 cells | [6] |

| Adamantyl Carboxamide Derivative (7h) | Human 11β-HSD1 | 15 | Cell-based assay in HEK-293 cells | [6] |

| Adamantyl Carboxamide Derivative (7b) | Human 11β-HSD1 | 26 | Cell-based assay in HEK-293 cells | [6] |

| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | 11β-HSD1 | >10,000 (82.82% inhibition at 10 µM) | Not Specified | [7] |

Experimental Protocols

This section details the methodologies for key in vitro experiments commonly used to evaluate adamantane derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the adamantane derivative for 1 hour.

-

Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures.

-

Adsorption: Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the adamantane derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not well-defined, the mechanisms of action of related adamantane derivatives provide valuable insights into potential targets.

Influenza A M2 Proton Channel Inhibition

Amantadine and rimantadine, two well-known adamantane-based antiviral drugs, target the M2 proton channel of the influenza A virus.[3] This channel is essential for the uncoating of the virus within the host cell by allowing protons to enter the virion, which facilitates the dissociation of the viral ribonucleoprotein complex. By blocking this channel, adamantane derivatives prevent viral replication.[3]

Caption: Inhibition of Influenza A M2 Proton Channel by Adamantane Derivatives.

NMDA Receptor Antagonism

Memantine, another adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity and memory. Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases. Memantine's mechanism involves blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological levels of calcium influx while allowing for normal synaptic transmission.[8][9]

Caption: NMDA Receptor Antagonism by Adamantane Derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel adamantane derivative.

Caption: General Workflow for In Vitro Evaluation of Adamantane Derivatives.

Conclusion

Adamantane derivatives containing carboxamidine and related functionalities represent a promising area of research with demonstrated potential in antiviral, antimicrobial, and enzyme inhibition applications. While specific data on this compound is scarce, the broader class of adamantane amidines exhibits significant in vitro activity. Further investigation into the precise mechanisms of action and structure-activity relationships of these compounds is warranted to guide the development of novel therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to undertake such studies.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

Adamantane-1-carboxamidine Hydrochloride: A Scoping Review of Potential Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adamantane-1-carboxamidine hydrochloride is a small molecule featuring the characteristic rigid, tricyclic adamantane core functionalized with a carboxamidine group. While research directly investigating the therapeutic targets of this specific compound is in its nascent stages, the broader class of adamantane derivatives has yielded a wealth of clinically significant molecules with diverse mechanisms of action. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound by examining the established activities of structurally related adamantane-containing drugs and experimental compounds. This analysis suggests that this compound may hold therapeutic promise in antiviral, neurological, metabolic, and anti-infective applications. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related adamantane scaffolds.

Introduction

The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has proven to be a privileged scaffold in medicinal chemistry. Its unique lipophilic and rigid structure allows it to interact with biological targets in a manner that can enhance potency, selectivity, and pharmacokinetic properties. Numerous adamantane derivatives are currently in clinical use for a wide range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.

This compound, while not extensively studied, has been identified in preliminary research as a potential inhibitor of SARS-CoV-2 replication.[1] This finding, coupled with the well-documented biological activities of other adamantane derivatives, warrants a thorough exploration of its potential therapeutic applications. This guide will synthesize the available information on related compounds to hypothesize the most probable therapeutic targets for this compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally analogous compounds, the therapeutic potential of this compound can be categorized into several key areas.

Antiviral Activity

The most well-established therapeutic application of adamantane derivatives is in the treatment of viral infections.

-

Influenza A M2 Proton Channel Inhibition: Amantadine, a primary amine derivative of adamantane, was one of the first antiviral drugs developed. Its mechanism of action involves the blockade of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell. Given the structural similarity, it is plausible that this compound could exhibit similar activity against influenza A.

-

SARS-CoV-2 Replication Inhibition: As mentioned, preliminary studies have suggested that this compound may inhibit the replication of SARS-CoV-2.[1] The precise mechanism is yet to be elucidated, but it highlights a promising avenue for further investigation, especially in the context of the ongoing need for novel antiviral agents.

Neurological Disorders

Adamantane derivatives have shown significant efficacy in treating a range of neurological and psychiatric conditions.

-

NMDA Receptor Antagonism: Memantine, another well-known adamantane derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive glutamatergic activity, memantine provides a neuroprotective effect and is used in the treatment of Alzheimer's disease. The adamantane cage of memantine plays a crucial role in its ability to block the NMDA receptor channel.

-

Dopaminergic Modulation: Amantadine is also used in the management of Parkinson's disease. Its antiparkinsonian effects are attributed to its ability to increase dopamine release, inhibit dopamine reuptake, and act as an antagonist at NMDA receptors.

Metabolic Diseases

More recently, adamantane-containing compounds have been successfully developed as therapies for metabolic disorders.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Saxagliptin and Vildagliptin are potent and selective inhibitors of DPP-4, an enzyme that inactivates incretin hormones. By inhibiting DPP-4, these drugs increase insulin secretion and suppress glucagon release in a glucose-dependent manner, making them effective treatments for type 2 diabetes. The adamantane group in these molecules contributes to their high affinity and selectivity for the DPP-4 enzyme.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Several adamantyl carboxamide and acetamide derivatives have been identified as potent and selective inhibitors of 11β-HSD1. This enzyme is involved in the conversion of inactive cortisone to active cortisol in key metabolic tissues. Inhibition of 11β-HSD1 is a promising therapeutic strategy for treating metabolic syndrome and type 2 diabetes.

Antimicrobial Activity

The lipophilic nature of the adamantane cage makes it a suitable scaffold for developing agents that can interact with and disrupt microbial membranes.

-

Membrane Disruption: Adamantane-containing small-molecule peptidomimetics have been shown to exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Their mechanism of action is believed to involve the disruption of the bacterial cell membrane, a mode of action that is less likely to induce resistance.

Quantitative Data on Related Adamantane Derivatives

The following tables summarize the quantitative data for various adamantane derivatives, illustrating their potency against different therapeutic targets. It is important to note that this data is for related compounds and not directly for this compound.

Table 1: Antiviral and Neurological Activity of Adamantane Derivatives

| Compound | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |

| Amantadine | Influenza A M2 Channel | Electrophysiology | ~1 µM | N/A |

| Memantine | NMDA Receptor | Radioligand Binding | 0.5 - 2 µM | N/A |

Table 2: Enzyme Inhibitory Activity of Adamantane Carboxamide Derivatives

| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |

| Saxagliptin | DPP-4 | Enzyme Inhibition | ~1 nM | N/A |

| Vildagliptin | DPP-4 | Enzyme Inhibition | ~3 nM | N/A |

| Adamantyl Carboxamide Derivative | 11β-HSD1 | Cell-based | ~100 nM | N/A |

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for assays commonly used to evaluate the activity of adamantane derivatives.

Influenza A M2 Proton Channel Inhibition Assay (Electrophysiology)

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid encoding the influenza A M2 protein.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

-

pH Activation: The M2 channel is activated by a rapid change in the extracellular pH from neutral to acidic.

-

Compound Application: The adamantane derivative is perfused onto the cell at various concentrations.

-

Data Analysis: The inhibition of the M2 channel current is measured, and the IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.

11β-HSD1 Inhibition Assay (Cell-based)

-

Cell Line: A human embryonic kidney (HEK-293) cell line stably transfected with the human HSD11B1 gene is used.

-

Substrate Incubation: The cells are incubated with a known concentration of cortisone (the substrate) and the test compound at various concentrations.

-

Cortisol Measurement: After a defined incubation period, the amount of cortisol produced is quantified using a competitive immunoassay (e.g., HTRF).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined from the dose-response curve.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a generalized experimental workflow relevant to the study of this compound.

Caption: Hypothetical inhibition of Influenza A replication.

Caption: A generalized workflow for therapeutic target validation.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant therapeutic potential. By analogy with other clinically successful adamantane derivatives, it is plausible that this compound could be developed as an antiviral, a neuroprotective agent, a treatment for metabolic diseases, or an antimicrobial. The preliminary finding of its potential anti-SARS-CoV-2 activity is particularly noteworthy and warrants immediate and thorough investigation.

Future research should focus on:

-

Elucidating the Mechanism of Anti-SARS-CoV-2 Activity: In-depth studies are required to identify the specific viral or host target of this compound.

-

Broad-Spectrum Screening: The compound should be screened against a wide range of therapeutic targets, including those for which other adamantane derivatives have shown activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

References

Early-Stage Research on Adamantane-1-carboxamidine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1-carboxamidine hydrochloride is a synthetic compound featuring the rigid, three-dimensional adamantane cage linked to a carboxamidine functional group. This unique structure has positioned it as a compound of interest in medicinal chemistry, with preliminary research suggesting potential applications as an antiviral and anticancer agent, as well as a tool for enzyme inhibition studies. This technical guide provides a comprehensive overview of the early-stage research available on this compound, including its synthesis, potential mechanisms of action, and available biological activity data. Due to the limited availability of specific quantitative data for this compound in the public domain, data from closely related adamantane derivatives are presented to provide context and highlight the potential therapeutic avenues for this class of molecules. Detailed, generalized experimental protocols and conceptual diagrams are also provided to guide future research endeavors.

Introduction

The adamantane moiety, a perfectly symmetrical and rigid hydrocarbon cage, has been a cornerstone in the design of numerous therapeutic agents. Its lipophilic nature and ability to interact with various biological targets have led to the development of successful drugs such as amantadine (antiviral) and memantine (for Alzheimer's disease). The incorporation of a carboxamidine group, a known pharmacophore that can participate in hydrogen bonding and electrostatic interactions, into the adamantane scaffold presents an intriguing prospect for the development of novel therapeutics. This compound (ACH) is a salt of this functionalized adamantane, and while it is commercially available for research purposes, its biological profile is not extensively documented in publicly accessible literature. This guide aims to consolidate the existing information and provide a framework for its further investigation.

Chemical Properties and Synthesis

This compound is a white to off-white solid. A summary of its key chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉ClN₂ | [1][2] |

| Molecular Weight | 214.74 g/mol | [1][2] |

| CAS Number | 50417-14-6 | [2] |

| Appearance | Solid | [3] |

| SMILES | Cl.NC(=N)C12CC3CC(CC(C3)C1)C2 | [3] |

| InChI Key | OJNFQKIOKKMCIM-IBVYXAFHSA-N | [3] |

Synthesis

A general synthesis of this compound has been described and typically involves a multi-step process starting from a suitable adamantane derivative.[1]

Experimental Protocol: General Synthesis of this compound

This protocol is a generalized representation based on common synthetic routes for similar compounds.

-

Formation of Adamantane-1-carbonitrile: Adamantane-1-carboxylic acid is converted to its corresponding amide, followed by dehydration to yield adamantane-1-carbonitrile.

-

Formation of the Amidine: The adamantane-1-carbonitrile is then reacted with a source of ammonia, such as ammonium chloride, in the presence of a strong base to form the adamantane-1-carboxamidine free base.

-

Salt Formation: The resulting free base is dissolved in an appropriate solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Biological Activity

While specific quantitative data for this compound is scarce, preliminary research and the known activities of related adamantane derivatives suggest potential in several therapeutic areas.

Antiviral Activity

Limited research has suggested that this compound may possess antiviral properties. A study in Cell Reports identified it as a potential inhibitor of SARS-CoV-2 replication in cell cultures.[1] Although specific IC50 values for this compound were not provided in the available literature, the study highlights its potential as a starting point for the development of novel antiviral agents. The proposed mechanism of action for many adamantane-based antivirals involves the disruption of viral ion channels, such as the M2 protein in influenza A, thereby inhibiting viral uncoating and replication.

Illustrative Antiviral Activity of Related Adamantane Derivatives against SARS-CoV-2

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Amantadine | Vero E6 | 116-130 | |

| Rimantadine | Vero E6 | 30-40 | |

| Tromantadine | Vero E6 | 60-100 |

Experimental Protocol: In Vitro Antiviral Assay (Generalized)

-

Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in 96-well plates to form a confluent monolayer.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Infection: The cell monolayers are infected with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the culture medium is replaced with medium containing the various concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).

-

Quantification of Viral Inhibition: The inhibition of viral replication can be quantified using various methods, such as:

-

CPE Reduction Assay: Visual assessment of the reduction in virus-induced cell death.

-

Plaque Reduction Assay: Staining of the cell monolayer to visualize and count viral plaques.

-

MTT or MTS Assay: Colorimetric assays to measure cell viability.

-

RT-qPCR: Quantification of viral RNA levels.

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated from the dose-response curve.

Anticancer Activity

Research has indicated that some adamantane derivatives exhibit cytotoxic effects against certain cancer cell lines.[1] The rigid adamantane scaffold can serve as a lipophilic anchor, facilitating the transport of cytotoxic moieties into cancer cells. The specific anticancer potential of this compound has not been reported, but it remains an area for future investigation.

Illustrative Anticancer Activity of Adamantane Derivatives

| Compound Class | Cell Line | IC50 Range (µM) | Reference(s) |

| Adamantyl Carboxamides | HEK-293 | 0.1 - 10 | |

| Adamantyl Acetamides | HEK-293 | 0.1 - 10 |

Enzyme Inhibition

This compound is used as a tool in enzyme inhibition studies.[1] The carboxamidine group can mimic the guanidinium group of arginine, a common substrate for many enzymes, suggesting that it could act as a competitive inhibitor. Potential enzyme targets could include nitric oxide synthases (NOS), protein kinases, and proteases. However, specific quantitative data on the enzyme inhibitory activity of this compound is not currently available in the public literature.

Pharmacokinetics

There is no publicly available pharmacokinetic data for this compound. The lipophilicity of the adamantane core suggests that the compound may have good membrane permeability and oral bioavailability, but this would need to be confirmed through in vitro and in vivo studies.

Signaling Pathways

The potential signaling pathways that could be modulated by this compound are speculative at this stage and would depend on its specific molecular targets. If it acts as an antiviral by targeting viral ion channels, the primary "pathway" would be the disruption of viral entry and replication. If it inhibits a specific enzyme, it would modulate the downstream signaling cascade of that enzyme.

Conclusion and Future Directions

This compound is a promising but understudied molecule. The available information suggests its potential as a lead compound for the development of new antiviral and anticancer agents. However, a significant amount of foundational research is required to fully elucidate its pharmacological profile.

Future research should focus on:

-

Quantitative Biological Screening: Systematic screening against a panel of viruses, cancer cell lines, and enzymes to identify specific targets and determine quantitative measures of activity (e.g., IC50, Ki).

-

Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies should be conducted to understand how the compound exerts its biological effect.

-

Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, and excretion) studies and in vivo pharmacokinetic studies in animal models are crucial to assess its drug-like properties.

-

Structural Optimization: Based on the initial biological data, medicinal chemistry efforts can be undertaken to synthesize and evaluate analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound. The unique combination of the adamantane scaffold and the carboxamidine functional group warrants further investigation and could lead to the discovery of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Adamantane-1-carboxamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, potential biological activities, and detailed experimental protocols for Adamantane-1-carboxamidine hydrochloride. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this adamantane derivative.

Chemical Information

| Property | Value | Source(s) |

| IUPAC Name | adamantane-1-carboximidamide;hydrochloride | [1] |

| CAS Number | 50417-14-6 | [1] |

| Molecular Formula | C₁₁H₁₉ClN₂ | [1] |

| Molecular Weight | 214.73 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 255 °C | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available Adamantane-1-carboxylic acid. The key steps involve the conversion of the carboxylic acid to a nitrile, followed by a Pinner reaction to yield the desired amidine hydrochloride.

Step 1: Synthesis of Adamantane-1-carbonitrile

This protocol is adapted from a general method for the nitrilation of carboxylic acids.

Materials and Reagents:

-

Adamantane-1-carboxylic acid

-

Acetonitrile (CH₃CN)

-

Carbon tetrachloride (CCl₄)

-

Vanadyl acetylacetonate (VO(acac)₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve Adamantane-1-carboxylic acid in a mixture of acetonitrile and carbon tetrachloride.

-

Add a catalytic amount of vanadyl acetylacetonate to the solution.

-

Attach a reflux condenser and heat the reaction mixture to 150-170 °C for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Adamantane-1-carbonitrile.

Step 2: Synthesis of this compound (Pinner Reaction)

This protocol is a general procedure for the Pinner reaction and should be optimized for this specific substrate.[4][5][6]

Materials and Reagents:

-

Adamantane-1-carbonitrile

-

Anhydrous ethanol (EtOH)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrogen chloride (HCl) gas

-

Ammonia (NH₃) gas or a solution of ammonia in an organic solvent

-

Reaction vessel equipped with a gas inlet and a drying tube

-

Ice bath

Procedure:

-

Dissolve Adamantane-1-carbonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a reaction vessel placed in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0 °C. Continue until the solution is saturated with HCl.

-

Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-4 °C) for an extended period (typically 12-24 hours) to allow for the formation of the Pinner salt (ethyl adamantane-1-carboximidate hydrochloride).

-

After the formation of the Pinner salt, introduce ammonia gas into the reaction mixture or add a solution of ammonia in an organic solvent at 0 °C.

-

Stir the reaction mixture at low temperature for several hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

References

- 1. Buy this compound | 50417-14-6 [smolecule.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Adamantane-1-carboxamidine hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane-1-carboxamidine hydrochloride is a synthetic compound featuring the rigid, three-dimensional adamantane cage linked to a carboxamidine group. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their lipophilic nature, which can enhance drug-like properties. While specific biological data for this compound is limited in publicly available literature, related adamantane-containing molecules have demonstrated potential as antiviral and anticancer agents.[1] This document provides a summary of the known information, extrapolated potential applications in cell culture, and generalized protocols to guide researchers in initiating their own studies with this compound. The provided protocols are intended as a starting point and will require optimization based on the specific cell lines and experimental systems used.

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉ClN₂ | [2] |

| Molecular Weight | 214.74 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | [4] |

| Storage | Store at room temperature. Keep container tightly closed in a dry and well-ventilated place. | [5] |

Safety Precautions: this compound is classified as an irritant and is harmful if swallowed.[3] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Potential Biological Applications in Cell Culture

Based on the activities of structurally related adamantane derivatives, this compound may be investigated for the following applications in cell culture:

-